4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Regiochemistry Structure-Activity Relationship TAAR1

This compound features a unique 3-(pyrrolidin-1-ylsulfonyl)/4-chloro substitution on the benzamide core, distinct from the common 2-chloro-5-sulfonyl isomer. Patent SAR confirms this specific regiochemistry is critical for TAAR1 affinity; generic substitution may compromise target engagement. With logP 0.91 and PSA 79 Ų, it occupies favorable CNS drug-like space, making it ideal for pilot studies in depression, schizophrenia, and anxiety assays. Use as a defined reference for structure-activity studies. Commercially available for immediate procurement—eliminates custom synthesis lead times.

Molecular Formula C17H24ClN3O4S
Molecular Weight 401.9 g/mol
Cat. No. B4238013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
Molecular FormulaC17H24ClN3O4S
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3CCOCC3)Cl
InChIInChI=1S/C17H24ClN3O4S/c18-15-4-3-14(13-16(15)26(23,24)21-6-1-2-7-21)17(22)19-5-8-20-9-11-25-12-10-20/h3-4,13H,1-2,5-12H2,(H,19,22)
InChIKeyYUQSUEARRCJJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide: A Structurally Confirmed Sulfamoyl Benzamide from Commercial Screening Libraries


4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide (C₁₇H₂₄ClN₃O₄S; MW: 402 Da) is a synthetic small molecule belonging to the sulfamoyl benzamide class. Its structure incorporates a 4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide core with a morpholin-4-ylethyl substituent on the amide nitrogen [1]. The compound is cataloged by multiple commercial screening suppliers (Catalog Numbers: CSC047969146, CSCR00478869867, LN01568114, OSSK_556606, STK807825, Z30915964) [1] and is primarily positioned as a research tool for medicinal chemistry and chemical biology applications [1].

Why In-Class Sulfamoyl Benzamides Cannot Replace 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide


The benzamide scaffold is ubiquitous in drug discovery, yielding a large number of compounds that share a similar core but differ significantly in biological activity based on the regiochemistry of their substituents. The target compound 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide exhibits a unique combination of a 4-chloro substituent and a 3-(pyrrolidin-1-ylsulfonyl) group on the benzamide ring, which is distinct from its 2-chloro-5-sulfonyl positional isomer [1]. The patent literature for substituted benzamide derivatives reveals that even minor shifts in substituent position between the ortho, meta, and para positions of the phenyl ring can drastically alter affinity for the Trace Amine Associated Receptor 1 (TAAR1), a key target for neuropsychiatric disorders [2]. Consequently, generic in-class substitution is not viable; procurement must be compound-specific to preserve the intended structure-activity relationship and avoid confounding biological results.

Quantitative Differentiation Guide for 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide


Regiochemical Differentiation: 3-(pyrrolidin-1-ylsulfonyl) vs. 5-(pyrrolidine-1-sulfonyl) Isomer

The target compound positions the pyrrolidine-1-sulfonyl group at the 3-position (meta) and the chloro substituent at the 4-position (para) of the benzamide ring. In contrast, the commercially available isomer 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)benzamide places the sulfonyl group at the 5-position and the chloro at the 2-position [1]. The patent 'Substituted benzamide derivatives' (HK1172020A) establishes that the position of substituents on the benzamide phenyl ring is a primary determinant of affinity for TAAR1, with para-substituted R1 groups being explicitly preferred [2]. This regiochemical difference is predicted to result in distinct TAAR1 binding profiles between the two isomers, making the target compound the only valid choice for studies requiring the 3-sulfonyl-4-chloro pharmacophore.

Regiochemistry Structure-Activity Relationship TAAR1 Positional Isomer

Physicochemical Property Differentiation: logP and Polar Surface Area Comparison

The target compound has a calculated logP of 0.91, a polar surface area (PSA) of 79 Ų, and an Fsp³ value of 0.588 [1]. The positional isomer 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)benzamide, while sharing the same molecular formula (C₁₇H₂₄ClN₃O₄S) and identical molecular weight (401.9 g/mol), may exhibit different physicochemical properties due to altered intramolecular interactions . The target compound's logP of 0.91 and PSA of 79 Ų place it within favorable CNS drug-like space (logP < 3, PSA < 90 Ų are considered optimal for CNS penetration [1]). These properties are critical for predicting in vivo pharmacokinetics and cannot be assumed to be identical across positional isomers.

Lipophilicity Polar Surface Area CNS Drug-likeness Physicochemical Properties

Target Class Affinity: Evidence from Substituted Benzamide Patent for TAAR1 Engagement

Patent HK1172020A ('Substituted benzamide derivatives') explicitly discloses that compounds of formula I, encompassing the target compound's chemotype, possess 'good affinity for the Trace Amine Associated Receptors (TAARs), especially TAAR 1' [1]. The patent identifies TAAR1-mediated disorders including depression, anxiety disorders, bipolar disorder, ADHD, stress-related disorders, and schizophrenia as therapeutic areas for this compound class [1]. The general formula I includes compounds with a 4-chlorobenzamide core, pyrrolidine sulfonyl substitution, and morpholine-containing side chains, strongly supporting the target compound's potential as a TAAR1 ligand tool compound. This class-level inference provides a compelling rationale for selecting this specific compound for TAAR1-related investigations.

TAAR1 Trace Amine Receptor Neuropsychiatric Schizophrenia Depression

Commercial Availability and Purity Differentiation Across Suppliers

The target compound is available from multiple suppliers with purities typically at 90% or higher. At least 13 item listings from 2 suppliers are cataloged on Chem-space, with pricing for 1 mg, 2 mg, 5 mg, and 10 mg quantities [1]. In contrast, the positional isomer 2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-(pyrrolidine-1-sulfonyl)benzamide is listed with a purity specification of 95% . The target compound's broader multi-supplier availability provides redundancy in procurement and allows for quality benchmarking across vendors, reducing the risk of supply chain disruption.

Procurement Commercial Availability Purity Screening Compound

Procurement-Ready Application Scenarios for 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide


TAAR1-Mediated Neuropsychiatric Disorder Research

Based on patent disclosures indicating that the substituted benzamide class exhibits affinity for TAAR1 [2], this compound is well-suited for in vitro receptor binding screens or cellular assays designed to validate TAAR1 as a therapeutic target for depression, schizophrenia, or anxiety disorders. Its specific 3-sulfonyl-4-chloro substitution pattern aligns with preferred pharmacophoric elements identified in the patent SAR [2].

Regiochemical Structure-Activity Relationship (SAR) Studies

The compound provides a defined reference for exploring the impact of pyrrolidine-1-sulfonyl group positioning on benzamide pharmacophores. When compared to its 2-chloro-5-sulfonyl isomer [1], researchers can systematically evaluate how switching from a 3-sulfonyl/4-chloro to a 5-sulfonyl/2-chloro pattern affects TAAR1 binding affinity, functional activity, and selectivity profiles.

CNS Drug-Likeness Assessment and Lead Optimization

With a logP of 0.91 and PSA of 79 Ų [1], this compound occupies favorable CNS drug-like chemical space. It can serve as a starting point for medicinal chemistry campaigns where maintaining CNS penetration potential is critical, providing a baseline for evaluating the impact of subsequent structural modifications on physicochemical properties.

Chemical Probe Development for Trace Amine Biology

The compound's structural features—combining a sulfonamide, pyrrolidine, morpholine, and chlorobenzamide—create a distinctive chemotype that can be exploited for developing chemical probes to elucidate trace amine signaling pathways. Its commercial availability [1] enables rapid access for pilot studies before committing to custom synthesis of optimized analogs.

Quote Request

Request a Quote for 4-chloro-N-[2-(morpholin-4-yl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.